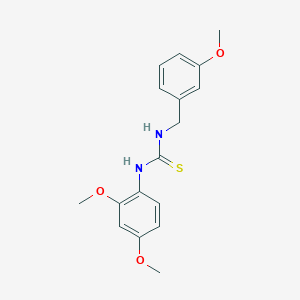
1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea, also known as DMTU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMTU is a thiourea derivative that has been studied for its antioxidant and anti-inflammatory properties.
Mécanisme D'action
1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea acts as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been shown to modulate multiple signaling pathways involved in oxidative stress and inflammation, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been shown to have a variety of biochemical and physiological effects. In animal models, 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been shown to improve tissue oxygenation, reduce edema, and improve blood flow. 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has also been shown to reduce neuronal damage and improve cognitive function in animal models of traumatic brain injury. In addition, 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has several advantages for lab experiments. It is easy to synthesize and purify, and it has a long shelf life. 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea is also stable under a variety of conditions, which makes it suitable for use in a variety of experiments. However, 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has some limitations. It is not water-soluble, which limits its use in aqueous solutions. In addition, 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has not been extensively studied in humans, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea. One area of research is to further explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another area of research is to investigate the mechanisms by which 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea exerts its antioxidant and anti-inflammatory effects. Additionally, future research could investigate the potential use of 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea as a radioprotective agent. Overall, 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has shown promise as a therapeutic agent, and further research is needed to fully understand its potential.
Conclusion:
In conclusion, 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea, or 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea, is a synthetic compound that has been studied for its potential therapeutic applications. 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has antioxidant and anti-inflammatory effects, and has been shown to improve functional outcomes in animal models of various diseases. 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has several advantages for lab experiments, but also has limitations. Future research on 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea could lead to the development of new therapeutic agents for a variety of diseases.
Méthodes De Synthèse
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea involves the reaction of 2,4-dimethoxybenzaldehyde with 3-methoxybenzylamine in the presence of thiourea. The reaction occurs under mild conditions and yields 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea as a white crystalline solid. The purity of the compound can be confirmed by NMR spectroscopy.
Applications De Recherche Scientifique
1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been studied for its potential therapeutic applications, particularly in the treatment of various diseases that involve oxidative stress and inflammation. It has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been studied in animal models of ischemia/reperfusion injury, traumatic brain injury, and spinal cord injury. In these studies, 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been shown to reduce oxidative stress and inflammation, and improve functional outcomes.
Propriétés
Nom du produit |
1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea |
|---|---|
Formule moléculaire |
C17H20N2O3S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
1-(2,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2O3S/c1-20-13-6-4-5-12(9-13)11-18-17(23)19-15-8-7-14(21-2)10-16(15)22-3/h4-10H,11H2,1-3H3,(H2,18,19,23) |
Clé InChI |
GXCNTERTJUVKSH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC(=CC=C2)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC(=CC=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)



![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215725.png)





